Diaminomethylidene(ethyl)azanium;sulfate

Description

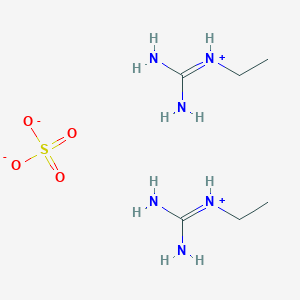

Diaminomethylidene(ethyl)azanium sulfate (IUPAC name: [4-azaniumyl-2-(2-hydroxyethyl)phenyl]azanium sulfate; CAS: 93841-25-9) is a bifunctional organic sulfate salt. Its molecular formula is C₈H₁₄N₂O₅S, with a molecular weight of 250.27 g/mol . Structurally, it features a para-phenylenediammonium core substituted with a hydroxyethyl group and a sulfate counterion. This compound is primarily utilized in hair dye formulations and as an intermediate in organic synthesis due to its stability and reactivity .

Properties

Molecular Formula |

C6H20N6O4S |

|---|---|

Molecular Weight |

272.33 g/mol |

IUPAC Name |

diaminomethylidene(ethyl)azanium;sulfate |

InChI |

InChI=1S/2C3H9N3.H2O4S/c2*1-2-6-3(4)5;1-5(2,3)4/h2*2H2,1H3,(H4,4,5,6);(H2,1,2,3,4) |

InChI Key |

UKQVDMIAGTYDFN-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+]=C(N)N.CC[NH+]=C(N)N.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethylenediamine Sulfate

1,1-Dimethylguanidinium Sulfate

- Molecular Formula : C₃H₁₂N₃·HSO₄

- Molecular Weight : 199.22 g/mol

- Key Features : Contains a dimethyl-substituted guanidinium cation paired with sulfate.

- Applications : Employed in ionic liquids and catalysis due to strong hydrogen-bonding capacity.

- Contrast : The guanidinium core enhances hydrogen-bonding interactions compared to the phenylenediammonium system, making it more suitable for crystal engineering .

Bis[(diaminomethylidene)azanium] Tetrazol-olate Complex

- Molecular Formula : 2CH₆N₃⁺·C₂N₈O₂²⁻

- Molecular Weight : 288.28 g/mol

- Key Features : A guanidinium-based salt with a tetrazol-olate anion, forming a 3D hydrogen-bonded network via N–H⋯O/N interactions.

- Applications : Used in coordination polymers and energetic materials.

- Contrast: The tetrazol-olate anion introduces explosive properties absent in Diaminomethylidene(ethyl)azanium sulfate, limiting its use in consumer products .

Structural and Functional Analysis

Hydrogen-Bonding Networks

- Diaminomethylidene(ethyl)azanium sulfate: Forms moderate hydrogen bonds via –NH₃⁺ and sulfate groups, suitable for dye stability .

- Guanidinium Salts (e.g., 1,1-Dimethylguanidinium sulfate): Exhibit stronger N–H⋯O/S interactions, enabling applications in supramolecular chemistry .

- Bis[(diaminomethylidene)azanium] Complex: Creates extensive 3D networks with eight-membered rings, critical for high-density materials .

Diaminomethylidene(ethyl)azanium Sulfate

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.